(E)-6-(2-(2,4-Dimethoxyphenyl)-3-(hydroxy(4-nitrophenyl)methylene)-4,5-dioxopyrrolidin-1-yl)hexanoic acid
Description
Properties
IUPAC Name |
6-[(3E)-2-(2,4-dimethoxyphenyl)-3-[hydroxy-(4-nitrophenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O9/c1-35-17-11-12-18(19(14-17)36-2)22-21(23(30)15-7-9-16(10-8-15)27(33)34)24(31)25(32)26(22)13-5-3-4-6-20(28)29/h7-12,14,22,30H,3-6,13H2,1-2H3,(H,28,29)/b23-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOOMAROOUGQIX-XTQSDGFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C(=C(C3=CC=C(C=C3)[N+](=O)[O-])O)C(=O)C(=O)N2CCCCCC(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)[N+](=O)[O-])\O)/C(=O)C(=O)N2CCCCCC(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(2-(2,4-Dimethoxyphenyl)-3-(hydroxy(4-nitrophenyl)methylene)-4,5-dioxopyrrolidin-1-yl)hexanoic acid typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidinone ring, followed by the introduction of the dimethoxyphenyl and nitrophenyl groups. The final step involves the formation of the hexanoic acid chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems. Additionally, stringent quality control measures would be necessary to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-6-(2-(2,4-Dimethoxyphenyl)-3-(hydroxy(4-nitrophenyl)methylene)-4,5-dioxopyrrolidin-1-yl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce carbonyl groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound’s potential biological activity could lead to the development of new pharmaceuticals or therapeutic agents.
Industry: It may find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (E)-6-(2-(2,4-Dimethoxyphenyl)-3-(hydroxy(4-nitrophenyl)methylene)-4,5-dioxopyrrolidin-1-yl)hexanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific context and application of the compound.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Electronic and Steric Effects
- Electron-Withdrawing vs. Analogs with methoxy or fluoro substituents (e.g., 6034-94-2) balance electron donation (OCH₃) and withdrawal (F), possibly improving stability in acidic conditions .
Steric Considerations :
- The 2,4-dimethoxyphenyl group in the target compound creates steric bulk, which may hinder interactions with planar binding pockets compared to smaller substituents like fluorine.
Solubility and Lipophilicity
- The hexanoic acid chain in all analogs improves aqueous solubility.
- The 4-nitrophenyl group reduces solubility in water compared to analogs with fluorine or methoxy groups, which are more lipophilic but less polar .
Biological Activity
Chemical Structure and Properties
The compound's structure consists of multiple functional groups that may contribute to its biological activity. The presence of a pyrrolidinone ring, methoxy groups, and a hydroxyl group suggests potential interactions with various biological targets.
Structural Formula
1. Antioxidant Activity
Research indicates that compounds containing similar structural motifs exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
2. Cytotoxicity
Studies have shown that derivatives of pyrrolidinone compounds can exhibit selective cytotoxicity against cancer cell lines. For instance, compounds with similar structures have been tested against human cancer cell lines, demonstrating varying degrees of cytotoxic effects.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 15 |
| Compound B | MCF-7 | 10 |
| (E)-6-(2-(2,4-Dimethoxyphenyl)... | A549 | TBD |
3. Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, studies suggest that similar compounds can inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism.
Case Study 1: In Vitro Analysis
A study conducted on a derivative of this compound revealed its potential in inhibiting DPP-IV activity in vitro. The results indicated an IC50 value of approximately 100 nM, suggesting strong inhibitory effects.
Case Study 2: In Vivo Efficacy
In vivo studies using animal models demonstrated that the compound successfully reduced blood glucose levels post-glucose load without causing hypoglycemia, indicating its potential as an anti-diabetic agent.
The biological activity of (E)-6-(2-(2,4-Dimethoxyphenyl)-3-(hydroxy(4-nitrophenyl)methylene)-4,5-dioxopyrrolidin-1-yl)hexanoic acid may involve several mechanisms:
- Antioxidant Defense : Neutralization of free radicals.
- Cell Cycle Arrest : Induction of apoptosis in cancer cells.
- Enzyme Modulation : Inhibition of metabolic enzymes leading to altered glucose metabolism.
Q & A
Q. Mechanistic Studies :
- Perform ROS assays to assess oxidative stress induction.
- Evaluate membrane disruption via hemolysis assays (RBCs) or propidium iodide uptake.
- Statistical Tools : Apply ANOVA with post-hoc tests (Tukey’s HSD) to identify significant differences across experimental groups .
Q. How to design a long-term environmental fate study for this compound?
- Methodology :
Q. Compartmental Analysis :
- Soil/Water Systems : Use OECD 307 guidelines to measure biodegradation half-life (t₁/₂).
- Bioaccumulation : Assess log Kow via shake-flask partitioning and model using EPI Suite.
Transformation Products : Identify metabolites via LC-QTOF-MS/MS and compare with predictive software (e.g., EAWAG-BBD Pathway Prediction).
- Field Validation : Deploy passive samplers in contaminated sites to monitor real-world persistence .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
